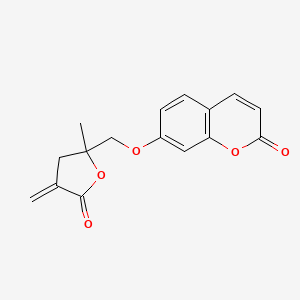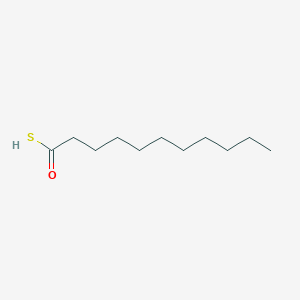
6-(4-Aminobenzyl)pyrimidin-4-amine
概要
説明
6-(4-Aminobenzyl)pyrimidin-4-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with an aminobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Aminobenzyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and 4-aminobenzylamine.
Nucleophilic Substitution: The 4-chloropyrimidine undergoes nucleophilic substitution with 4-aminobenzylamine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
6-(4-Aminobenzyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
6-(4-Aminobenzyl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-(4-Aminobenzyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or antagonist, modulating the activity of these targets and affecting various biological pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
6-Aminopyrimidine: A simpler analog with similar biological activity.
4-Aminobenzylamine: Shares the aminobenzyl group but lacks the pyrimidine ring.
Pyrimidin-4-amine: Contains the pyrimidine ring but lacks the aminobenzyl substitution.
Uniqueness
6-(4-Aminobenzyl)pyrimidin-4-amine is unique due to the presence of both the pyrimidine ring and the aminobenzyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and material science, distinguishing it from other similar compounds.
特性
分子式 |
C11H12N4 |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
6-[(4-aminophenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C11H12N4/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5,12H2,(H2,13,14,15) |
InChIキー |
HBYYAPHAFFZUCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=CC(=NC=N2)N)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-methoxymethyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B8422592.png)







![methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate](/img/structure/B8422647.png)
![Ethyl [2,4'-bipyridine]-3-carboxylate](/img/structure/B8422654.png)


